![molecular formula C26H19ClN2O5 B2958803 2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-chlorophenyl)acetamide CAS No. 866348-77-8](/img/structure/B2958803.png)

2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-chlorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

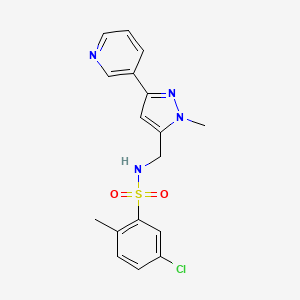

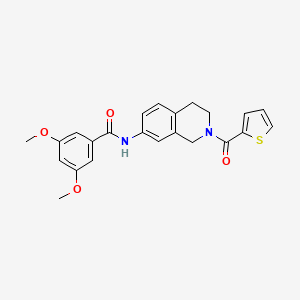

The compound is a complex organic molecule with multiple functional groups. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). This structure is common in a group of compounds known as alkaloids .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a fused ring system. The presence of the quinoline ring suggests that the compound may exhibit aromaticity, which can affect its chemical behavior .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups all influence a compound’s properties .Applications De Recherche Scientifique

Synthesis and Catalytic Applications

- Catalyst Development : A study described the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts, highlighting a method involving the reaction of 1-naphthylamine with ethyl benzoylacetate, leading to the synthesis of benzoyl acetamide derivatives. These catalysts have applications in ketone reduction, demonstrating the chemical versatility of quinoline derivatives in catalysis (Facchetti et al., 2016).

Structural Studies and Inclusion Compounds

- Host-Guest Chemistry : Research on structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides showed that certain quinoline derivatives form gels or crystalline solids upon treatment with mineral acids, indicating their potential in creating new materials with specific fluorescence emissions (Karmakar et al., 2007).

Therapeutic Potential

- Antiviral and Antiapoptotic Effects : A novel anilidoquinoline derivative was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. It showed significant antiviral and antiapoptotic effects in vitro, indicating the potential of quinoline derivatives in antiviral therapies (Ghosh et al., 2008).

Anion Coordination

- Anion Coordination Chemistry : The study of different spatial orientations of amide derivatives on anion coordination highlighted the unique geometries such as tweezer-like or S-shaped configurations that quinoline derivatives can adopt. This structural versatility is crucial for designing molecules with specific coordination properties (Kalita et al., 2010).

Fluorescence Sensing

- Zinc(II) Sensing : Quinoline-derivatized fluoresceins have been developed for sensing biological Zn(II), showing large dynamic ranges and high fluorescence enhancements upon Zn(II) coordination. Such compounds are important for biological imaging and detecting metal ions in vivo (Nolan et al., 2005).

Orientations Futures

Propriétés

IUPAC Name |

2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19ClN2O5/c27-17-6-8-18(9-7-17)28-24(30)15-29-14-20(25(31)16-4-2-1-3-5-16)26(32)19-12-22-23(13-21(19)29)34-11-10-33-22/h1-9,12-14H,10-11,15H2,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJBHJRVNVTQCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C3C(=C2)N(C=C(C3=O)C(=O)C4=CC=CC=C4)CC(=O)NC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)-N-(4-chlorophenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/no-structure.png)

![4-(furan-2-carbonyl)-3-hydroxy-1-(6-methoxybenzo[d]thiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one](/img/structure/B2958725.png)

![4-(N,N-diallylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2958727.png)

![N-(3-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2958728.png)

![5-(Tert-butyl)-3-(4-chlorophenyl)-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2958729.png)

![[5-(3,4-Dimethyl-phenyl)-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-acetic acid](/img/structure/B2958731.png)

![N-(4-chlorophenyl)-2-[6-[(3-fluorophenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2958732.png)

![3,3-Dimethyl-1-[2-(2-methylimidazol-1-yl)acetyl]piperidine-2-carbonitrile](/img/structure/B2958736.png)

![N-(4-butylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2958739.png)

![2-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide](/img/structure/B2958740.png)

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]furan-3-carboxamide](/img/structure/B2958743.png)